molecular formula C13H17N3O3 B2382098 N'-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide CAS No. 1993503-23-3

N'-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide

Cat. No. B2382098
CAS RN: 1993503-23-3
M. Wt: 263.297
InChI Key: CZCREBTXSWXQLC-UHFFFAOYSA-N
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Description

N-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide, also known as NM-3, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of cancer research.

Scientific Research Applications

Anticancer Activity

N’-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. The compound’s ability to interfere with cell cycle progression, induce apoptosis, or inhibit specific signaling pathways may contribute to its anticancer properties .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Studies have examined whether N’-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide can modulate inflammatory responses. Its impact on cytokine production, NF-κB signaling, and immune cell activation warrants further investigation .

Antioxidant Effects

As an N-hydroxy compound, this molecule may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Researchers have explored its potential in mitigating oxidative damage associated with various conditions, including neurodegenerative diseases and cardiovascular disorders .

Enzyme Inhibition

N’-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide could serve as an enzyme inhibitor. Investigations have focused on its interactions with specific enzymes, such as proteases or kinases. Understanding its binding affinity and selectivity is crucial for drug design .

Metal Chelation

Chelating agents can bind to metal ions, influencing their bioavailability and biological effects. Researchers have explored whether this compound can chelate metal ions (e.g., copper, iron) and potentially impact metal-related diseases or cellular processes .

Neuroprotective Potential

Given its structural features, N’-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide may have neuroprotective effects. Investigations have looked into its ability to enhance neuronal survival, modulate neurotransmitter systems, or protect against neurodegenerative conditions .

properties

IUPAC Name

N'-hydroxy-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-19-11-5-3-2-4-9(11)7-16-8-10(6-12(16)17)13(14)15-18/h2-5,10,18H,6-8H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCREBTXSWXQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(CC2=O)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CN2CC(CC2=O)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide

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